2-Bromo-3-(piperidin-1-yl)pyridine
Description
2-Bromo-3-(piperidin-1-yl)pyridine (Molecular Formula: C₁₀H₁₃BrN₂) is a heteroaromatic compound featuring a pyridine core substituted with a bromine atom at position 2 and a piperidine group at position 2. The piperidine moiety introduces steric bulk and electron-donating characteristics, influencing reactivity and applications in medicinal chemistry and organic synthesis . Its structural uniqueness makes it a valuable intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to access complex pharmacophores .
Properties
IUPAC Name |
2-bromo-3-piperidin-1-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-9(5-4-6-12-10)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVUJQDOXJSMCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(piperidin-1-yl)pyridine typically involves the bromination of 3-(piperidin-1-yl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to a more scalable and cost-effective production method .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: This compound is also a suitable substrate for Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Typical conditions involve the use of a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium phosphate), and a solvent such as toluene or ethanol.
Major Products:
Scientific Research Applications
Medicinal Chemistry
2-Bromo-3-(piperidin-1-yl)pyridine is utilized as a building block for synthesizing various pharmaceutical agents. Its applications include:
- Drug Development : It serves as a scaffold for creating new therapeutic agents targeting diseases such as cancer and neurological disorders. The piperidine moiety enhances lipophilicity, which is crucial for bioavailability.
- Inhibitors of Protein Kinases : Compounds derived from this compound have shown potential as inhibitors of specific protein kinases, which are vital in many signaling pathways related to cancer progression.
Biological Research
The compound has been studied for its interactions with biological systems:
- Binding Studies : Interaction studies using techniques like surface plasmon resonance have demonstrated that this compound can effectively bind to various receptors and enzymes, indicating its potential role as a modulator in biological pathways.
- Antiviral Activity : Similar compounds have been evaluated for antiviral properties, particularly against emerging viral infections such as dengue fever, showcasing the compound's relevance in infectious disease research .
Synthetic Applications
The compound is also valuable in synthetic organic chemistry:
- Synthesis of Complex Molecules : It acts as an intermediate in the synthesis of more complex heterocyclic compounds, facilitating the development of new materials and chemicals with specific properties .
Case Study 1: Inhibition of Cyclin G-associated Kinase
A study demonstrated that derivatives of this compound exhibited dose-dependent inhibition of cyclin G-associated kinase, highlighting their potential in developing antiviral therapies. The binding affinity was assessed through kinetic studies, showing promising results against dengue virus infections .
Case Study 2: Development of Novel Anticancer Agents
Research on structurally similar compounds has led to the identification of new agents targeting specific cancer pathways. For instance, modifications on the piperidine ring have resulted in enhanced binding affinities and selectivities towards cancer-related targets, paving the way for future drug development strategies.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(piperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the piperidine ring can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects .
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
- For example, Sonogashira coupling with 1-hexyne or 1-octyne yielded complex mixtures, and isolation of the desired product was unsuccessful .
- 2-Bromo-3-chloropyridine : The electron-withdrawing chlorine at C3 enhances reactivity at C2. Cross-coupling with CF₃-containing Grignard reagents achieved 76% yield , demonstrating superior efficiency compared to the piperidine-substituted analog.
Steric and Electronic Effects
Pharmacological Relevance
- Vesicular Acetylcholine Ligands : Piperidine-substituted pyridines are explored as ligands for vesicular acetylcholine transporters. However, the bromo-piperidine derivative’s efficacy depends on substituent positioning, as demethylation or O-alkylation steps in analogs like 26a/26b () show variable success .
- Suzuki Coupling Precursors : Bromopyridines with boronate esters (e.g., 2-bromo-3-(dioxaborolan-2-yl)pyridine) are preferred for Suzuki reactions in drug synthesis due to their balanced electronic properties, whereas the piperidine-substituted variant may require tailored conditions .
Biological Activity
2-Bromo-3-(piperidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromine atom at the 2-position and a piperidin-1-yl group. Its molecular formula is CHBrN, and it has a molecular weight of approximately 255.15 g/mol. The structural characteristics contribute to its reactivity and interaction with various biological targets.
The biological activity of this compound primarily involves:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, leading to the formation of derivatives with potentially enhanced biological properties.
- Binding Affinity : Preliminary studies indicate that this compound may interact with neurotransmitter receptors and metabolic enzymes, which is crucial for evaluating its pharmacological potential.
Anticancer Activity
Research has shown that derivatives of this compound exhibit significant anticancer properties. For example:
- In vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells, with IC values indicating effective growth inhibition .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 2-Bromo derivative | MCF7 (breast cancer) | 25.72 ± 3.95 |
| Other derivatives | U87 (glioblastoma) | 45.2 ± 13.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : It has shown activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 62.5 - 125 |
Neuroprotective Effects
Recent studies suggest that compounds with a similar structure may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems .
Case Studies and Research Findings
- Study on Anticancer Properties : A study assessed the anticancer activity of several pyridine derivatives, including those related to this compound, demonstrating their ability to induce apoptosis in cancer cells through various pathways .
- Neuroprotective Study : Another investigation into the neuroprotective effects highlighted that certain derivatives could enhance neuronal survival in models of oxidative stress, suggesting therapeutic potential for neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
